molecular formula C15H21BO5 B14131730 3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 269409-98-5

3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14131730
CAS No.: 269409-98-5
M. Wt: 292.14 g/mol
InChI Key: PQZKDVSTSURLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C14H19BO5. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

The synthesis of 3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reactants and conditions used but often include substituted aromatic compounds .

Scientific Research Applications

3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .

Comparison with Similar Compounds

Similar compounds to 3,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.

Properties

CAS No.

269409-98-5

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

3,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-10(9-17)8-12(18-5)13(11)19-6/h7-9H,1-6H3

InChI Key

PQZKDVSTSURLOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.